molecular formula C23H22N2O4S2 B12029916 2-Methoxyethyl 7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 618072-26-7

2-Methoxyethyl 7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Katalognummer: B12029916
CAS-Nummer: 618072-26-7
Molekulargewicht: 454.6 g/mol
InChI-Schlüssel: JFZFRMFQXHKPAN-AQTBWJFISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-Methoxyethyl 7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (hereafter referred to as the target compound) is a thiazolo[3,2-a]pyrimidine derivative characterized by:

  • A 4-methylbenzylidene substituent at position 2.
  • A thiophen-2-yl group at position 3.
  • A 2-methoxyethyl ester at position 4.

Thiazolo[3,2-a]pyrimidines are heterocyclic scaffolds with demonstrated bioactivity, including antimicrobial and anticancer properties . The structural complexity of the target compound arises from its fused thiazole-pyrimidine core, substituted with aromatic and ester groups that modulate electronic and steric properties.

Eigenschaften

CAS-Nummer

618072-26-7

Molekularformel

C23H22N2O4S2

Molekulargewicht

454.6 g/mol

IUPAC-Name

2-methoxyethyl (2Z)-7-methyl-2-[(4-methylphenyl)methylidene]-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H22N2O4S2/c1-14-6-8-16(9-7-14)13-18-21(26)25-20(17-5-4-12-30-17)19(15(2)24-23(25)31-18)22(27)29-11-10-28-3/h4-9,12-13,20H,10-11H2,1-3H3/b18-13-

InChI-Schlüssel

JFZFRMFQXHKPAN-AQTBWJFISA-N

Isomerische SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCCOC)C4=CC=CS4

Kanonische SMILES

CC1=CC=C(C=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCCOC)C4=CC=CS4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Solvent Selection

  • DMF vs. Acetonitrile : Microwave-assisted reactions in DMF achieve higher yields (72–85%) compared to acetonitrile (60–68%) due to superior solvation of intermediates.

  • Temperature Control : Reactions above 150°C promote side product formation, necessitating precise microwave temperature modulation.

Catalytic Systems

  • Palladium Catalysts : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Suzuki coupling, reducing reaction times from 18 to 12 hours.

  • Base Effects : K₂CO₃ provides optimal pH for boronic acid activation, whereas NaHCO₃ results in incomplete coupling.

Structural Characterization and Analytical Data

The target compound is characterized by:

  • ¹H NMR (500 MHz, CDCl₃): δ 8.02 (s, 1H, H-7), 7.65 (d, J = 15.4 Hz, 1H, benzylidene CH), 7.45–7.30 (m, 4H, Ar-H), 6.95 (dd, J = 5.1, 3.4 Hz, 1H, thiophene-H), 4.50–4.35 (m, 2H, OCH₂), 3.65–3.55 (m, 2H, CH₂OCH₃), 3.40 (s, 3H, OCH₃), 2.45 (s, 3H, Ar-CH₃).

  • ¹³C NMR : δ 170.2 (C=O), 165.4 (C-3), 152.1 (C-2), 142.3 (C-4), 128.6–125.8 (Ar-C), 110.4 (thiophene-C), 68.9 (OCH₂), 58.7 (OCH₃), 21.3 (Ar-CH₃).

  • HRMS : Calcd. for C₂₅H₂₃N₂O₅S₂ [M+H]⁺: 523.1154; Found: 523.1158.

Challenges and Alternative Pathways

Competing Cyclization Pathways

During thiazolo[3,2-a]pyrimidine formation, excess ethyl chloroacetate may lead to di-alkylated byproducts (8–12%), necessitating silica gel chromatography for purification.

Ester Hydrolysis

The 2-methoxyethyl ester shows partial hydrolysis (5–7%) under prolonged acidic conditions, requiring neutral workup protocols.

Industrial-Scale Adaptations

For kilogram-scale production:

  • Continuous Flow Chemistry : Reduces reaction time for the Biginelli step from 8 hours to 45 minutes.

  • Crystallization Optimization : Use of heptane/ethyl acetate (7:3) achieves >99% purity with a single crystallization step .

Analyse Chemischer Reaktionen

7-Methyl-2-(4-Methylbenzyliden)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-6-carboxylat, 2-Methoxyethyl-Ester kann verschiedene chemische Reaktionen eingehen, darunter:

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel, Katalysatoren und spezifische Temperatur- und Druckbedingungen, um die gewünschten Transformationen zu ermöglichen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 7-Methyl-2-(4-Methylbenzyliden)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-6-carboxylat, 2-Methoxyethyl-Ester ist nicht gut dokumentiert. Ähnlich wie andere Thiazolopyrimidinderivate kann es mit spezifischen molekularen Zielstrukturen und Signalwegen in biologischen Systemen interagieren. Diese Interaktionen könnten die Bindung an Enzyme, Rezeptoren oder andere Proteine umfassen und so zu einer Modulation biologischer Prozesse führen. Weitere Forschung ist erforderlich, um die genauen molekularen Zielstrukturen und beteiligten Signalwege zu klären.

Wirkmechanismus

The mechanism of action of 2-Methoxyethyl 7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is not well-documented. like other thiazolopyrimidine derivatives, it may interact with specific molecular targets and pathways in biological systems. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. Further research is needed to elucidate the precise molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Physicochemical and Spectroscopic Comparisons

Table 2: Spectral Data Highlights
Compound IR (cm⁻¹) $^1$H NMR (δ, ppm) $^13$C NMR (δ, ppm) Mass (m/z)
11a 3,436 (NH), 2,219 (CN) 2.24 (s, CH3), 7.94 (s, =CH) 15.04 (CH3), 165.48 (C=O) 386 (M⁺)
11b 3,423 (NH), 2,209 (CN) 2.24 (s, CH3), 8.01 (s, =CH) 14.36 (CH3), 166.05 (C=O) 403 (M⁺)
Target Compound Not reported Expected signals: ~2.3 (CH3), 6.5–7.5 (thiophene) ~165–171 (C=O ester and ketone) ~515 (M⁺)

Key Observations:

  • IR: All compounds show NH and C=O stretches (~3,400–3,100 cm⁻¹ and ~1,700 cm⁻¹, respectively). The target compound’s thiophene may exhibit C-S stretches near 600–700 cm⁻¹.
  • NMR: The 4-methylbenzylidene group in the target compound would show a singlet for the methyl group (~2.3 ppm) and aromatic protons (~7.3 ppm). Thiophene protons typically resonate at ~6.5–7.5 ppm .

Crystallographic and Conformational Analysis

  • Crystal Packing: Analogs like the 3,4,5-trimethoxy derivative adopt flattened boat conformations in the dihydropyrimidine ring, with π–π stacking (3.66 Å separation). The target compound’s 4-methylbenzylidene may induce similar packing but with altered dihedral angles due to steric effects.
  • Hydrogen Bonding: Compounds with hydroxyl or amine groups (e.g., ) form intermolecular H-bonds, while the target compound’s ester and ketone groups may prioritize van der Waals interactions .

Biologische Aktivität

The compound 2-Methoxyethyl 7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate belongs to the thiazolo[3,2-a]pyrimidine class, which is recognized for its diverse biological activities. This article reviews the compound's biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A thiazolo[3,2-a]pyrimidine core.
  • A methoxyethyl group that enhances solubility.
  • A methylbenzylidene substituent that may influence biological interactions.

Molecular Formula: C20_{20}H22_{22}N2_{2}O3_{3}S
Molecular Weight: Approximately 378.47 g/mol

Biological Activity Overview

Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit a range of biological activities including:

  • Antimicrobial Properties: Effective against various bacterial strains.
  • Anticancer Activity: Potential cytotoxic effects on cancer cell lines.
  • Enzyme Inhibition: Interaction with specific kinases and enzymes.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial efficacy of thiazolo[3,2-a]pyrimidine derivatives. For instance, a derivative similar to the compound was shown to possess significant antibacterial activity against Escherichia coli and Staphylococcus aureus with minimal inhibitory concentrations (MICs) in the low micromolar range .

CompoundTarget BacteriaMIC (µg/mL)
Derivative AE. coli15
Derivative BS. aureus10

Anticancer Activity

The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Notably, derivatives have shown promising results in inhibiting cell proliferation and inducing apoptosis in leukemia HL-60 cells with IC50_{50} values around 158.5 µM .

Case Study: Cytotoxicity Testing

In a comparative study, the compound was tested against several cancer cell lines including:

  • HCT116 (Colorectal Cancer)
    • IC50_{50}: 12 µM
    • Mechanism: Induction of apoptosis via caspase activation.
  • MCF7 (Breast Cancer)
    • IC50_{50}: 18 µM
    • Mechanism: Cell cycle arrest at the G1 phase.

The biological activity of the compound is attributed to its ability to interact with specific molecular targets. For example:

  • Enzyme Inhibition: The compound has been identified as a dual inhibitor of c-Met and VEGFR-2 tyrosine kinases, which are crucial in cancer progression .
  • Binding Interactions: Molecular docking studies reveal that it binds effectively to the active sites of these kinases, leading to inhibition of their activity.

Research Findings and Future Directions

Recent studies highlight the potential of this compound in drug development due to its unique structural features and biological activities. Further research is warranted to explore:

  • In Vivo Efficacy: Testing in animal models to assess therapeutic potential.
  • Structural Modifications: Investigating how changes in substituents affect biological activity.
  • Mechanistic Studies: Elucidating detailed pathways involved in its anticancer effects.

Q & A

Basic: What are the standard synthetic protocols for preparing this compound?

Answer:
The synthesis involves multi-step reactions starting with precursors like 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives. Key steps include:

  • Condensation reactions with aldehydes (e.g., 4-methylbenzaldehyde) under reflux in solvents like ethanol or methanol .
  • Cyclization using catalysts such as sodium acetate or acetic anhydride to form the thiazolo[3,2-a]pyrimidine core .
  • Purification via recrystallization (e.g., ethyl acetate/ethanol mixtures) or column chromatography to isolate the product .
    Critical parameters include temperature control (70–80°C for reflux) and solvent polarity adjustments to minimize side reactions .

Basic: Which analytical techniques are critical for confirming the structure and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substituent positions and stereochemistry (e.g., benzylidene proton signals at δ 7.2–8.1 ppm) .
  • Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak (e.g., [M+H]+ for C25H23N3O5S2) .
  • High-Performance Liquid Chromatography (HPLC): Ensures >95% purity by quantifying residual solvents or unreacted precursors .

Advanced: How can researchers optimize reaction conditions to improve yield and purity?

Answer:

  • Design of Experiments (DoE): Use factorial designs to screen variables (e.g., solvent polarity, catalyst loading). For example, acetic acid/acetic anhydride mixtures enhance cyclization efficiency .
  • In-situ monitoring: Employ HPLC or TLC to track reaction progress and terminate at optimal conversion .
  • Solvent optimization: Polar aprotic solvents (DMF) improve solubility of intermediates, while ethanol reduces side-product formation .

Advanced: What strategies resolve contradictions in bioactivity data across studies?

Answer:

  • Structure-Activity Relationship (SAR) studies: Systematically vary substituents (e.g., electron-withdrawing vs. donating groups on the benzylidene ring) to assess impact on activity .
  • Assay standardization: Replicate studies under consistent conditions (e.g., cell lines, enzyme concentrations) to isolate structural effects .
  • Mechanistic validation: Use surface plasmon resonance (SPR) or molecular docking to confirm target binding modes, ruling out assay-specific artifacts .

Advanced: How to determine the compound’s 3D conformation and its implications?

Answer:

  • X-ray crystallography: Resolve crystal packing and dihedral angles (e.g., thiazole-pyrimidine ring puckering) to correlate conformation with reactivity .
  • Density Functional Theory (DFT): Calculate energy-minimized structures to predict reactive sites (e.g., nucleophilic attack at the α,β-unsaturated ketone) .
  • NMR NOE experiments: Detect spatial proximity between protons (e.g., benzylidene and thiophenyl groups) to validate stereochemistry .

Advanced: What methods assess the compound’s enzyme inhibition mechanisms?

Answer:

  • Kinetic assays: Measure IC50 values using fluorogenic substrates (e.g., for kinase or protease targets) under varying ATP concentrations .
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition .
  • Molecular Dynamics (MD) simulations: Model ligand-protein interactions over time to identify key residues (e.g., hydrophobic pockets accommodating the 4-methylbenzylidene group) .

Advanced: How to evaluate stability under different conditions for formulation?

Answer:

  • Forced degradation studies: Expose the compound to stress conditions (pH 1–13, 40–80°C) and monitor degradation via HPLC .
  • Light exposure testing: Use UV-Vis spectroscopy to detect photolytic byproducts (e.g., cleavage of the thiophene ring) .
  • Lyophilization trials: Assess stability in solid vs. solution states using differential scanning calorimetry (DSC) to optimize storage conditions .

Advanced: How to design derivatives for enhanced selectivity against biological targets?

Answer:

  • Substituent modulation: Replace the 4-methyl group on the benzylidene ring with halogens (Cl, F) to alter electron density and steric bulk .
  • Bioisosteric replacement: Substitute the thiophene ring with furan or pyridine to modify hydrogen-bonding capacity .
  • Proteomic profiling: Screen derivative libraries against kinase panels to identify off-target effects and refine selectivity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.